

# Itraconazole molecular formula and molecular weight

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## Compound of Interest

Compound Name: Itraconazole

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## Itraconazole: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties and mechanisms of action of **Itraconazole**, a broad-spectrum triazole antifungal agent. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of its primary signaling pathway.

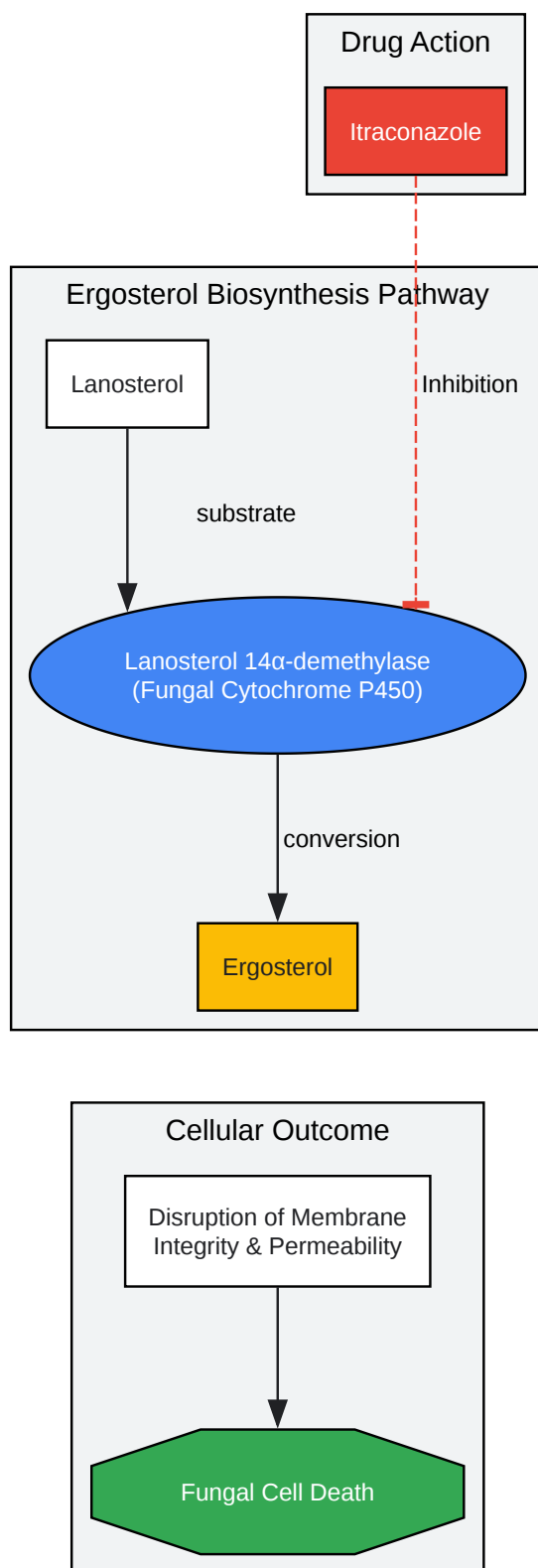
## Core Physicochemical and Pharmacokinetic Properties

**Itraconazole** is a synthetic triazole antifungal agent with a complex chemical structure. Its lipophilic nature contributes to its pharmacokinetic profile, which is characterized by high protein binding.

Property	Value	Citations
Molecular Formula	C <sub>35</sub> H <sub>38</sub> Cl <sub>2</sub> N <sub>8</sub> O <sub>4</sub>	[1][2][3][4][5]
Molecular Weight	705.63 g/mol	[1][2][3][4][5]
CAS Number	84625-61-6	[1][2][3][4][5]
IUPAC Name	2-butan-2-yl-4-[4-[4- [[[(2R,4S)-2-(2,4- dichlorophenyl)-2-(1,2,4- triazol-1-ylmethyl)-1,3- dioxolan-4- yl]methoxy]phenyl]piperazin-1- yl]phenyl]-1,2,4-triazol-3-one	[6]
Melting Point	166.2 °C	[3]
Water Solubility	Insoluble	[1]
Protein Binding	99.8%	[1]

## Primary Antifungal Mechanism of Action: Inhibition of Ergosterol Synthesis

**Itraconazole** exerts its primary antifungal effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of lanosterol 14 $\alpha$ -demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] This enzyme, a member of the cytochrome P-450 family, is responsible for converting lanosterol to ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] By inhibiting its synthesis, **Itraconazole** causes the accumulation of toxic sterol intermediates and increases membrane permeability, ultimately leading to fungal cell death.[2]



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**Itraconazole's** inhibition of the ergosterol synthesis pathway.

## Secondary Mechanism of Action: Hedgehog Signaling Pathway Inhibition

In addition to its antifungal properties, **Itraconazole** has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway.<sup>[1]</sup> This activity is distinct from its effect on fungal sterol biosynthesis. **Itraconazole** inhibits the Hh pathway at the level of the Smoothened (SMO) receptor, a critical component of the pathway, but through a mechanism different from other known SMO antagonists like cyclopamine.<sup>[1]</sup> This inhibition of Hh signaling gives **Itraconazole** potential applications in oncology, as aberrant Hh pathway activation is implicated in several cancers, including basal cell carcinoma and medulloblastoma.<sup>[7]</sup>

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Itraconazole**.

### Protocol 1: Antifungal Susceptibility Testing (CLSI M38 Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for determining the Minimum Inhibitory Concentration (MIC) of **Itraconazole** against filamentous fungi, such as *Aspergillus fumigatus*.<sup>[4]</sup>

1. Inoculum Preparation: a. Subculture the *Aspergillus* isolate onto a nutrient agar like Potato Dextrose Agar (PDA) and incubate at 35°C for 5-7 days to promote conidial sporulation.<sup>[4]</sup> b. Prepare a conidial suspension by gently flooding the surface of the mature culture with sterile 0.85% saline containing a wetting agent (e.g., 0.05% Tween 80).<sup>[4]</sup> c. Dislodge the conidia by gently rubbing the surface with a sterile cotton swab. d. Transfer the resulting suspension into a sterile tube. Allow larger hyphal fragments to settle for 3-5 minutes.<sup>[4]</sup> e. Transfer the upper homogenous suspension to a new sterile tube. f. Adjust the conidial suspension concentration using a hemocytometer or spectrophotometer to a working stock of  $0.4 \times 10^4$  to  $5 \times 10^4$  CFU/mL in RPMI 1640 medium.<sup>[4]</sup>
2. Antifungal Agent Preparation: a. Prepare a stock solution of **Itraconazole** powder in a suitable solvent, such as dimethyl sulfoxide (DMSO). b. Perform serial twofold dilutions of the **Itraconazole** stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and

buffered with MOPS to pH 7.0) in a 96-well microtiter plate. The final concentrations should typically range from 0.015 to 16 µg/mL.

3. Microdilution Plate Inoculation and Incubation: a. Dispense 100 µL of each **Itraconazole** dilution into the appropriate wells of the 96-well plate. b. Add 100 µL of the adjusted fungal inoculum to each well, resulting in a final inoculum concentration of  $0.2 \times 10^4$  to  $2.5 \times 10^4$  CFU/mL.[4] c. Include a drug-free well (growth control) containing 100 µL of RPMI medium and 100 µL of the inoculum. d. Include an uninoculated well (sterility control) containing 200 µL of RPMI medium only. e. Seal the plate and incubate at 35°C for 48-72 hours.[2]

4. MIC Determination: a. After incubation, visually examine the wells for fungal growth. b. The MIC is defined as the lowest concentration of **Itraconazole** that causes complete inhibition of visible growth as compared to the growth control well.[2]

## Protocol 2: In Vitro CYP3A4 Inhibition Assay (Human Liver Microsomes)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Itraconazole** for the cytochrome P450 3A4 (CYP3A4) enzyme using human liver microsomes (HLMs).

1. Reagent Preparation: a. HLMs: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.2-0.4 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4). b. **Itraconazole**: Prepare a stock solution in a suitable solvent (e.g., acetonitrile or DMSO) and perform serial dilutions to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). c. Probe Substrate: Prepare a solution of a CYP3A4-specific probe substrate, such as midazolam or testosterone, at a concentration close to its Michaelis-Menten constant (K<sub>m</sub>). d. NADPH Regeneration System: Prepare a solution containing an NADPH regeneration system (e.g., NADP<sup>+</sup>, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

2. Incubation Procedure: a. In a 96-well plate, pre-warm the HLM suspension, buffer, and **Itraconazole** dilutions to 37°C for 5-10 minutes. b. To each well, add the HLM suspension, the probe substrate, and the **Itraconazole** dilution (or solvent for control wells). c. Initiate the metabolic reaction by adding the NADPH regeneration system to each well. The final incubation volume is typically 200 µL. d. Incubate the plate at 37°C for a predetermined time

(e.g., 10-20 minutes), ensuring the reaction is within the linear range. e. Terminate the reaction by adding a stop solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.

3. Sample Analysis: a. Centrifuge the plate to pellet the precipitated proteins. b. Transfer the supernatant to a new plate for analysis. c. Quantify the formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam for midazolam) using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis: a. Calculate the percentage of CYP3A4 activity remaining at each **Itraconazole** concentration relative to the solvent control. b. Plot the percent inhibition against the logarithm of the **Itraconazole** concentration. c. Determine the IC<sub>50</sub> value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

## Protocol 3: Hedgehog Pathway Inhibition Assay (Gli1 mRNA Quantification)

This protocol details the quantification of the Hedgehog pathway downstream target, Gli1, mRNA expression in a suitable cell line (e.g., murine basal cell carcinoma line ASZ-001) following treatment with **Itraconazole**, using quantitative real-time PCR (qRT-PCR).[\[1\]](#)

1. Cell Culture and Treatment: a. Culture ASZ-001 cells in appropriate media and conditions until they reach approximately 70-80% confluency. b. Treat the cells with various concentrations of **Itraconazole** (e.g., 0.1, 1, 10  $\mu$ M) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

2. RNA Extraction: a. After treatment, wash the cells with cold phosphate-buffered saline (PBS). b. Lyse the cells directly in the culture dish using a suitable lysis reagent (e.g., TRI Reagent). c. Extract total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol. d. Resuspend the purified RNA pellet in RNase-free water and quantify its concentration and purity using a spectrophotometer.

3. cDNA Synthesis (Reverse Transcription): a. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme kit. b. In a typical reaction, combine 1-2  $\mu$ g of total RNA with reverse transcriptase, dNTPs, and random hexamer or oligo(dT)

primers. c. Perform the reaction in a thermocycler according to the kit's recommended temperature profile (e.g., 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes).

4. Quantitative Real-Time PCR (qPCR): a. Prepare a qPCR reaction mix containing a qPCR master mix (e.g., SYBR Green), forward and reverse primers specific for Gli1, and a reference gene (e.g., Actin or GAPDH), and the synthesized cDNA template.<sup>[1]</sup> b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).<sup>[1]</sup> c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

5. Data Analysis: a. Determine the cycle threshold (Ct) value for Gli1 and the reference gene in both treated and control samples. b. Calculate the relative change in Gli1 expression using the  $\Delta\Delta C_t$  method. The expression of Gli1 in treated samples is normalized to the reference gene and then compared to the normalized expression in the vehicle-treated control samples.

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